Cas no 3112-79-6 (Benzene,1,1'-sulfonylbis[2,4,6-trimethyl-)

Benzene,1,1'-sulfonylbis[2,4,6-trimethyl- structure
3112-79-6 structure
Product Name:Benzene,1,1'-sulfonylbis[2,4,6-trimethyl-
Numero CAS:3112-79-6
MF:C18H22O2S
MW:302.431084156036
CID:306295
PubChem ID:345612
Update Time:2025-04-19

Benzene,1,1'-sulfonylbis[2,4,6-trimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfonylbenzene
    • 1,1'-Sulfonylbis(2,4,6-trimethylbenzene)
    • 2,2',4,4',6,6'-Hexamethyldiphenyl sulfone
    • Bis(2,4,6-trimethylphenyl) sulfone
    • Mesityl sulfone
    • Diphenylsulfone, 2,2',4,4',6,6'-hexamethyl-
    • 2-(Mesitylsulfonyl)-1,3,5-trimethylbenzene #
    • dimesityl sulfone
    • DTXSID30323193
    • SCHEMBL2047218
    • NSC403319
    • 1,4,6-trimethylbenzene]
    • AKOS024336953
    • 2,2',4,4',6,6'-Hexamethyl-diphenylsulfone
    • 2-(Mesitylsulfonyl)-1,3,5-trimethylbenzene
    • 1,3,5-TRIMETHYL-2-(2,4,6-TRIMETHYLPHENYL)SULFONYL-BENZENE
    • 2,4,4',6,6'-Hexamethyldiphenyl sulfone
    • Benzene, 1,1'-sulfonylbis(2,4,6-trimethyl-
    • 2,2'-Sulfonylbis(1,3,5-trimethylbenzene)
    • NSC-403319
    • Bis(2,6-trimethylphenyl) sulfone
    • dimesityl sulphone
    • Benzene,1'-sulfonylbis[2,4,6-trimethyl-
    • 3112-79-6
    • Benzene,1,1'-sulfonylbis[2,4,6-trimethyl-
    • Inchi: 1S/C18H22O2S/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
    • Chiave InChI: QKCBXXUTOURERT-UHFFFAOYSA-N
    • Sorrisi: S(C1C(C)=CC(C)=CC=1C)(C1C(C)=CC(C)=CC=1C)(=O)=O

Proprietà calcolate

  • Massa esatta: 302.13416
  • Massa monoisotopica: 302.134051
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 390
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.5
  • XLogP3: 4.9

Proprietà sperimentali

  • Densità: 1.097
  • Punto di ebollizione: 455.3°Cat760mmHg
  • Punto di infiammabilità: 266.6°C
  • Indice di rifrazione: 1.552
  • PSA: 34.14
  • LogP: 5.45060

Benzene,1,1'-sulfonylbis[2,4,6-trimethyl- Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.